
6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-indole
Descripción general
Descripción
Pyrrolidine-1-sulfonyl fluoride is a compound that has been mentioned in the context of pyrrolidine-1-sulfonyl derivatives . Pyrrolidines are a class of organic compounds that contain a five-membered nitrogen-containing ring .
Synthesis Analysis
While specific synthesis methods for “6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-indole” are not available, pyrrolidine alkaloids have been synthesized through various methods, including 1,3-dipolar cycloaddition .Aplicaciones Científicas De Investigación
Antioxidant Applications
Pyrrolidine derivatives have been recognized for their antioxidant properties, which are crucial in protecting cells from oxidative stress and related diseases . The compound “6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-indole” could potentially be used to neutralize free radicals, thereby preventing cellular damage that can lead to chronic conditions such as cancer and heart disease.
Anti-Inflammatory Uses
The anti-inflammatory activity of pyrrolidine alkaloids is another significant area of interest . This compound could be applied in the development of new anti-inflammatory medications, offering alternative treatments for conditions like arthritis, where inflammation plays a key role.
Antimicrobial and Antifungal Properties
Research has shown that pyrrolidine alkaloids possess antimicrobial and antifungal activities . “6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-indole” could be explored as a potential candidate for creating new antibiotics or antifungal agents, especially in an era where resistance to existing drugs is a growing concern.
Anticancer Potential
Pyrrolidine alkaloids have exhibited growth inhibition in cancer cell lines . This compound may be researched further for its efficacy in cancer treatment, possibly offering a new avenue for chemotherapy drugs that target specific cancer cells with reduced side effects.
Anti-Hyperglycemic Effects
The compound’s potential anti-hyperglycemic effects could be beneficial in managing diabetes . By influencing blood sugar levels, it could be part of a treatment regimen aimed at controlling glucose levels and reducing the risk of diabetes-related complications.
Neuropharmacological Activities
Given the neuropharmacological activities of pyrrolidine alkaloids, there is a possibility that this compound could contribute to the development of drugs targeting neurological disorders . It could be particularly useful in the treatment of diseases that affect the nervous system, such as Alzheimer’s or Parkinson’s.
Organ Protective Properties
The organ protective properties of pyrrolidine alkaloids suggest that “6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-indole” might be used in therapies aimed at protecting organs from damage due to various causes, such as ischemia or toxic substances .
Therapeutic Applications in Pharmacotherapy
Lastly, the broad therapeutic potential of pyrrolidine alkaloids in pharmacotherapy indicates that this compound could be a valuable lead in drug discovery and development . Its diverse biological activities make it a promising candidate for a wide range of therapeutic applications.
Mecanismo De Acción
Target of Action
Pyrrolidine alkaloids are known to interact with a variety of biological targets. These targets can include enzymes, receptors, and ion channels among others . The specific target of “6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-indole” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of pyrrolidine alkaloids can vary widely depending on their specific structure and the biological target they interact with. They can act as inhibitors, activators, or modulators of their targets . The exact mode of action of “6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-indole” would need to be determined through experimental studies.
Biochemical Pathways
Pyrrolidine alkaloids can affect a variety of biochemical pathways. For example, some pyrrolidine alkaloids have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The specific pathways affected by “6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-indole” would depend on its specific targets and mode of action.
Pharmacokinetics
The pharmacokinetics of pyrrolidine alkaloids, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific structure. Factors such as solubility, stability, and molecular size can all influence the ADME properties of these compounds .
Result of Action
The result of the action of pyrrolidine alkaloids can include a variety of molecular and cellular effects, depending on their specific targets and mode of action. These effects can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and survival .
Action Environment
The action of pyrrolidine alkaloids can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other molecules that can interact with the alkaloid .
Propiedades
IUPAC Name |
6-pyrrolidin-1-ylsulfonyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-17(16,14-7-1-2-8-14)11-4-3-10-5-6-13-12(10)9-11/h3-4,9,13H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFSADHQNLKETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(CCN3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



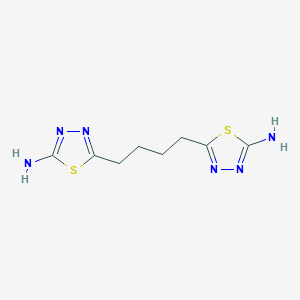
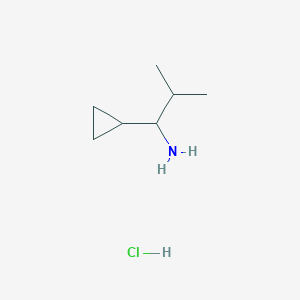

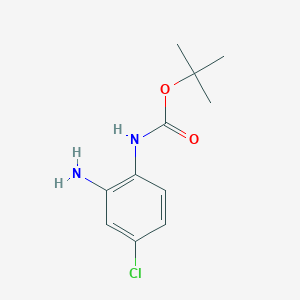
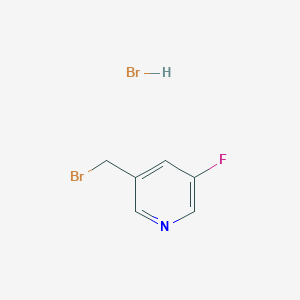
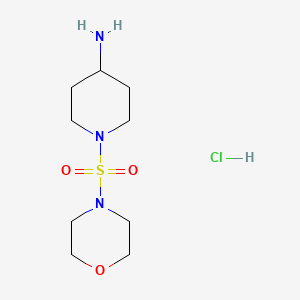

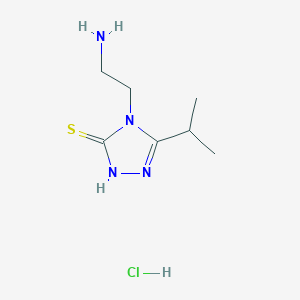
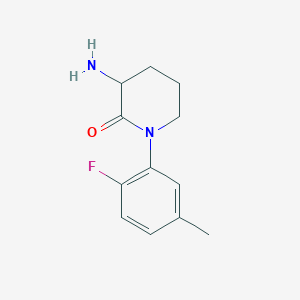
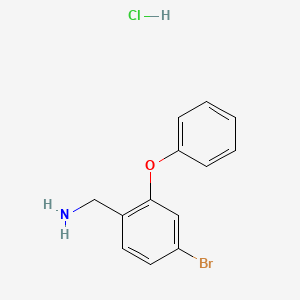
![2-[(3-Bromophenyl)methyl]butanoic acid](/img/structure/B1525784.png)
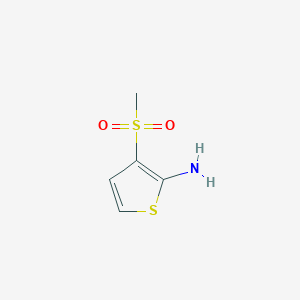

![1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1525789.png)